molecular formula C18H24N2O B4631859 1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

Cat. No. B4631859
M. Wt: 284.4 g/mol
InChI Key: POVKCJGSKISEOO-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing an adamantane fragment, such as "1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one," involves reactions starting from adamantyl-substituted 1,3- and 1,4-diketones. These processes yield various pyrazole and dihydropyrazolones, highlighting the versatility and reactivity of the adamantane moiety in constructing complex molecular frameworks (Kon’kov & Moiseev, 2009). Further synthesis efforts led to the development of 3(5)-(1-adamantyl)pyrazoles, demonstrating the compound's complex molecular structure and the formation of tetramers through hydrogen bonds (Claramunt et al., 2000).

Molecular Structure Analysis

The molecular structure of 3(5)-(1-adamantyl)pyrazoles, closely related to the target compound, shows that the compound crystallizes in tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure emphasizes the significance of the adamantyl group in determining the spatial arrangement and stability of the molecule through non-covalent interactions (Claramunt et al., 2000).

Chemical Reactions and Properties

Adamantyl-substituted pyrazoles undergo various chemical transformations, including nitration and oxidation, highlighting the reactivity of the pyrazole ring and the adamantyl substituent. These reactions are crucial for further functionalization and application of such molecules in different chemical contexts (Claramunt et al., 2000).

Scientific Research Applications

Antiviral Activities

Adamantane derivatives have been synthesized and assessed for their antiviral properties, particularly against the smallpox vaccine virus. Notably, ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate exhibited significant anti-smallpox activity, showcasing the potential of adamantane derivatives in antiviral research (Moiseev et al., 2012).

Synthesis and Chemical Transformations

The synthesis of pyrazoles and pyrazolones from 1,3- and 1,4-diketones in the adamantane series highlights the versatility of these compounds in organic synthesis. These processes enable the creation of various pyrazole and dihydropyrazolone derivatives, offering a rich chemistry for further exploration (Kon’kov & Moiseev, 2009).

Molecular Interactions and Crystallography

Research on adamantane-1,3,4-thiadiazole hybrid derivatives has provided valuable insights into noncovalent interactions, including hydrogen bonding and molecular dynamics, through crystallographic and quantum theory of atoms in molecules (QTAIM) analysis. These findings contribute to a deeper understanding of molecular structures and interactions in adamantane derivatives (El-Emam et al., 2020).

Synthesis of Functionalized Pyrazoles

The development of methods for synthesizing pyrazoles with functionalized substituents opens avenues for creating ligands and other biologically active molecules. This synthetic flexibility demonstrates the potential of adamantane and pyrazole derivatives in medicinal chemistry and material science (Grotjahn et al., 2002).

properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(2-ethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-2-20-16(5-6-19-20)3-4-17(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h3-6,13-15H,2,7-12H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVKCJGSKISEOO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one
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1-(1-adamantyl)-3-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one

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